4-(N-benzyl-N-ethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide
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Description
4-(N-benzyl-N-ethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide or BZML is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and disease treatment.
Scientific Research Applications
Anticancer Activity
- Design and Synthesis for Anticancer Evaluation : A series of substituted benzamides, including compounds related to 4-(N-benzyl-N-ethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide, were designed and synthesized, showing moderate to excellent anticancer activity against several cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) (Ravinaik et al., 2021).
Synthesis Methodologies
- Chain-Growth Polycondensation : Research on the synthesis of well-defined aramides, including block copolymers containing aramide, utilized advanced synthesis techniques to achieve compounds with low polydispersity, demonstrating the potential for creating well-defined polymeric materials from similar chemical structures (Yokozawa et al., 2002).
Inhibition of Enzymes or Receptors
- Carbonic Anhydrase Inhibitors : Novel aromatic sulfonamide inhibitors targeting carbonic anhydrases (CAs) were studied, revealing that compounds structurally related to this compound exhibit nanomolar inhibitory activity against different CA isoenzymes, highlighting their potential as therapeutic agents (Supuran et al., 2013).
Unusual Chemical Properties or Reactions
- Microwave-Assisted Synthesis : Studies have explored microwave-assisted synthesis techniques for creating novel compounds, including those related to the specified benzamide, showing efficiency and potential in synthesizing complex molecules more rapidly and with higher yields compared to traditional methods (Saeed, 2009).
properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-3-27(16-18-7-5-4-6-8-18)32(29,30)21-12-9-19(10-13-21)24(28)26-20-11-14-22-23(15-20)31-17(2)25-22/h4-15H,3,16H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBYVRUJRCXOGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=C(S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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